REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[C:15]([O:16]C(C2C=CC=CC=2)=O)=[CH:14][C:13]([N+:25]([O-:27])=[O:26])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9].C(=O)([O-])[O-].[K+].[K+]>CO>[OH:16][C:15]1[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[C:7]([CH:12]=[C:13]([N+:25]([O-:27])=[O:26])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2.3|
|
Name
|
Methyl 2-{[2-(methyloxy)ethyl]oxy}-5-nitro-3-[(phenylcarbonyl)oxy]benzoate
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
COCCOC1=C(C(=O)OC)C=C(C=C1OC(=O)C1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine (100 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oily residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, 30% ethyl acetate-hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C(=O)OC)C=C(C1)[N+](=O)[O-])OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |